5-(Dimethylamino)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-(dimethylamino)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
YYTVIWDUGVZXGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC(CNC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(Dimethylamino)piperidine-3-carboxylic Acid
Several synthetic routes have been developed or adapted to prepare this compound, often involving multi-step processes starting from piperidine derivatives. The key steps generally include functionalization of the piperidine ring to introduce the dimethylamino and carboxylic acid groups, followed by purification and salt formation if required.
General Synthetic Strategy
- Starting Materials: Piperidine or substituted piperidine derivatives.
- Key Reactions: Alkylation or amination to introduce the dimethylamino group, carboxylation or oxidation to install the carboxylic acid moiety.
- Final Step: Conversion to dihydrochloride salt for stability and handling.
Specific Preparation Procedures
Hydrogenation and Functionalization of Pyridine Precursors
A patented method describes the preparation of piperidine carboxylic acids via hydrogenation of pyridine carboxylic acids under palladium catalyst in aqueous media under controlled pressure and temperature conditions. For example, 4-pyridine carboxylic acid can be hydrogenated using palladium on carbon catalyst at 3–5 MPa and 80–100 °C to yield piperidine carboxylic acid derivatives with high purity and yield (~85% molar yield).
This approach can be adapted by introducing a dimethylamino substituent either before or after hydrogenation, depending on the stability of intermediates.
Multi-Step Synthesis from Piperidine Derivatives
According to chemical supply data, the synthesis of this compound dihydrochloride typically involves:
- Starting with piperidine derivatives.
- Introducing the dimethylamino group via alkylation or amination reactions.
- Installing the carboxylic acid group through carboxylation or oxidation.
- Converting the free acid to the dihydrochloride salt by treatment with hydrochloric acid.
This method is standard in industrial and research settings for producing pure, stable salt forms suitable for pharmaceutical research.
Use of β-Ketoester Intermediates and Enamine Chemistry
Research literature indicates that β-keto esters derived from N-protected piperidine acids can be converted into β-enamino diketones, which then undergo further transformations to yield functionalized piperidine derivatives. This approach involves:
This method allows for the introduction of functional groups at specific ring positions and can be adapted for the dimethylamino substitution.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced alcohol derivatives, and substituted piperidine compounds. These products have diverse applications in medicinal chemistry and industrial processes .
Scientific Research Applications
5-(Dimethylamino)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Piperidinecarboxylic Acid Derivatives
Key Comparisons :
- Electronic Effects: The dimethylamino group in the target compound is electron-donating, lowering the carboxylic acid’s pKa compared to nipecotic acid. In contrast, the trifluoromethyl group in ’s compound is electron-withdrawing, increasing acidity .
- Solubility: The dimethylamino group enhances water solubility via protonation at physiological pH, whereas the trifluoromethyl group in ’s compound improves lipid solubility, favoring blood-brain barrier penetration .
- Pharmacological Potential: Nipecotic acid’s unsubstituted structure limits bioavailability, but its ester prodrugs show improved stability and delivery . The target compound’s dimethylamino group may offer similar prodrug opportunities with altered metabolic profiles.
Heterocyclic Carboxylic Acids Beyond Piperidine
Key Comparisons :
- Ring Size and Flexibility : Pyrrolidine derivatives (e.g., ) exhibit greater ring strain and conformational rigidity compared to piperidine-based compounds, affecting target binding .
- Aromatic vs. Aliphatic Systems: Pyridine-based acids (–19) have planar aromatic rings, enabling π-π stacking interactions, unlike the non-aromatic piperidine core .
- Functional Group Diversity : The hydroxyl group in ’s compound introduces hydrogen-bonding capacity, while the piperazinyl group in ’s compound offers multiple protonation states for pH-dependent solubility .
Substituent Impact on Drug-Likeness
Key Insights :
- Lipophilicity: The trifluoromethyl group () increases LogP, favoring membrane permeability, while the dimethylamino group balances solubility and permeability .
- Polar Surface Area (PSA) : Higher PSA in nitro-substituted compounds () may reduce oral bioavailability compared to the target compound .
- Metabolism: The dimethylamino group is susceptible to N-demethylation, whereas CF₃ groups resist metabolic degradation .
Biological Activity
5-(Dimethylamino)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H16N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,11,12) |
| Canonical SMILES | CN(C)C1CC(CNC1)C(=O)O |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of piperidine derivatives with dimethylamine and carboxylation agents. Common methods include:
- Carboxylation of Piperidine Derivatives : This method uses piperidine-3-carboxylic acid as a starting material reacted with dimethylamine under controlled conditions.
- Oxidation and Reduction : The compound can undergo oxidation to form N-oxides or reduction to convert the carboxylic acid group into alcohols.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For example, studies have shown its potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it relevant for conditions like Alzheimer's disease .
Anticancer Activity
Recent studies have highlighted its potential anticancer properties. For instance, derivatives of piperidine compounds have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis through specific molecular interactions .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is hypothesized that by modulating neurotransmitter levels through enzyme inhibition, it may provide therapeutic benefits in neurodegenerative diseases .
Case Studies
- Alzheimer's Disease : A study demonstrated that compounds derived from this compound exhibited significant inhibition of AChE activity, suggesting potential use in treating Alzheimer's disease .
- Cancer Therapy : In vitro studies showed that certain derivatives had improved cytotoxicity compared to standard treatments like bleomycin, indicating a promising avenue for cancer therapy development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
